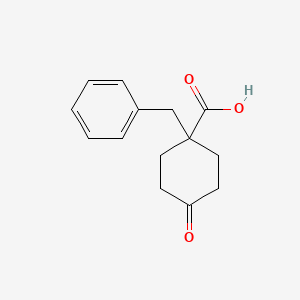

1-Benzyl-4-oxocyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNJCLUMOVAEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482460 | |

| Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56868-12-3 | |

| Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-oxocyclohexanecarboxylic acid chemical properties

An In-depth Technical Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

1-Benzyl-4-oxocyclohexanecarboxylic acid is a multifaceted organic compound featuring a unique combination of three key functional groups: a benzyl group, a cyclohexanone core, and a carboxylic acid. This arrangement provides a rigid, three-dimensional scaffold that is of significant interest to researchers in medicinal chemistry and organic synthesis. The presence of a quaternary carbon center substituted with both a carboxylic acid and a benzyl group, combined with a ketone at the 4-position, offers multiple points for chemical modification and derivatization. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block.

Molecular Structure and Physicochemical Properties

The structural foundation of 1-Benzyl-4-oxocyclohexanecarboxylic acid dictates its chemical behavior and potential utility.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : 1-benzyl-4-oxocyclohexane-1-carboxylic acid

-

Synonyms : 4-Oxo-1-benzylcyclohexanecarboxylic acid

Structural Features

The molecule's architecture is characterized by a cyclohexane ring with a ketone at the C4 position. The C1 position is a quaternary center, covalently bonded to both a benzyl group and a carboxylic acid. This structure prevents epimerization at the C1 position, providing a stable stereochemical anchor.

Caption: Retrosynthetic analysis for the target molecule via a Dieckmann condensation pathway.

Proposed Synthetic Protocol: A Dieckmann Condensation Route

This protocol outlines a validated pathway for synthesizing the target compound, emphasizing the rationale behind each step. The intramolecular cyclization of a diester is a powerful method for forming five- and six-membered rings. [5][6] Workflow Overview

Caption: Proposed three-step synthesis workflow.

Step-by-Step Methodology:

-

Synthesis of Diethyl 4-benzylheptanedioate (Alkylation):

-

Rationale: To introduce the benzyl group at the central position of the carbon chain, which will become the C1 position of the target ring. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures efficient enolate formation.

-

Protocol:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium dropwise and stir for 30 minutes.

-

Add a solution of diethyl pimelate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous workup by extracting with diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure diester.

-

-

-

Synthesis of the β-Keto Ester (Dieckmann Condensation):

-

Rationale: The intramolecular condensation is the key ring-forming step. Sodium hydride (NaH) is an effective base for this transformation, as the removal of H₂ gas drives the reaction forward. [7]The reaction is typically performed in a non-polar, high-boiling solvent like toluene.

-

Protocol:

-

Add sodium hydride (as a 60% dispersion in mineral oil) to a flask under an inert atmosphere. Wash with anhydrous hexanes to remove the oil.

-

Add anhydrous toluene, followed by a dropwise addition of the diethyl 4-benzylheptanedioate from Step 1.

-

Heat the mixture to reflux and maintain until H₂ evolution ceases (typically several hours).

-

Cool the reaction to room temperature and carefully quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2).

-

Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude cyclic β-keto ester.

-

-

-

Hydrolysis and Decarboxylation to Final Product:

-

Rationale: The β-keto ester intermediate is readily hydrolyzed to a β-keto acid, which is thermally unstable and decarboxylates upon heating in acidic conditions to yield the final product.

-

Protocol:

-

Dissolve the crude β-keto ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to ensure complete saponification of the ester.

-

Cool the reaction mixture and acidify to pH 1-2 by the careful addition of concentrated HCl.

-

Gently heat the acidic mixture to reflux for 1-2 hours to promote decarboxylation.

-

Cool to room temperature, allowing the product to precipitate. If no solid forms, extract the aqueous solution with ethyl acetate.

-

Collect the solid by filtration or, if extracted, dry and concentrate the organic layers.

-

Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or toluene/hexane) to obtain pure 1-Benzyl-4-oxocyclohexanecarboxylic acid.

-

-

Chemical Reactivity and Derivatization

The molecule's three functional groups provide distinct handles for further chemical modification, making it a valuable scaffold in synthetic programs.

Caption: Key sites of chemical reactivity on the molecular scaffold.

-

Reactivity at the Ketone (C4): The ketone can be stereoselectively reduced to the corresponding alcohol, transformed into amines via reductive amination, or converted to an alkene using Wittig-type reagents. These transformations are fundamental for introducing diversity at the 4-position.

-

Reactivity at the Carboxylic Acid (C1): The acid group is a versatile handle for forming esters, amides, and other acid derivatives. Standard coupling reagents (e.g., EDC, HOBt) can be used to attach a wide array of amines, forming a library of amide derivatives, which is a common strategy in drug discovery. The carboxylic acid is a key pharmacophoric element, capable of forming strong hydrogen bonds with biological targets. [8]* Reactivity at the α-Carbons (C3, C5): The protons on the carbons adjacent to the ketone are acidic. Treatment with a strong base generates an enolate, which can act as a nucleophile in alkylation, acylation, or halogenation reactions, allowing for substitution at the 3 and 5 positions of the ring.

Spectroscopic Characterization

Confirming the identity and purity of 1-Benzyl-4-oxocyclohexanecarboxylic acid requires a combination of standard spectroscopic techniques. The following table summarizes the expected spectral data.

| Technique | Expected Observations |

| ¹H NMR | ~12.0 ppm (s, 1H): Carboxylic acid proton (broad singlet). [9]~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. ~3.2 ppm (s, 2H): Benzylic -CH₂- protons. ~1.8-2.8 ppm (m, 8H): Cyclohexane ring protons. |

| ¹³C NMR | ~208-212 ppm: Ketone carbonyl carbon (C=O). ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH). [10]~135-140 ppm: Quaternary aromatic carbon of the benzyl group. ~127-130 ppm: Aromatic -CH- carbons. ~40-50 ppm: Aliphatic carbons of the cyclohexane ring and the benzylic -CH₂-. |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad O-H stretch from the carboxylic acid dimer. [9]~1715 cm⁻¹: C=O stretch from the ketone. ~1705 cm⁻¹: C=O stretch from the carboxylic acid (often overlapping with the ketone stretch). [9] |

| Mass Spectrometry | [M+H]⁺: Expected at m/z 233.1178 for C₁₄H₁₇O₃⁺. [M-H]⁻: Expected at m/z 231.1021 for C₁₄H₁₅O₃⁻. |

Applications in Research and Drug Discovery

The rigid cyclohexanone framework combined with the versatile functional groups makes 1-Benzyl-4-oxocyclohexanecarboxylic acid a valuable starting material for synthesizing libraries of complex molecules.

-

Scaffold for Drug Design: The molecule serves as a 3D scaffold to which various pharmacophoric groups can be attached. The benzyl group can be modified to explore interactions with hydrophobic pockets in protein targets, while the carboxylic acid can engage in critical hydrogen bonding or salt-bridge interactions. [11]The ketone provides an additional point for diversification.

-

Bioisosteric Replacement: The carboxylic acid moiety itself is a common feature in many drugs. This scaffold can be used to develop novel compounds where the core structure modulates the physicochemical properties (like lipophilicity and pKa) of the crucial acid group.

-

Synthesis of Natural Product Analogues: Many natural products contain substituted cyclohexane rings. [12][13]This compound can serve as a starting point for the synthesis of simplified or modified analogues of such natural products to probe their mechanism of action or improve their therapeutic properties. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes like cyclin-dependent kinase 12 (CDK12). [14]

Conclusion

1-Benzyl-4-oxocyclohexanecarboxylic acid is a strategically important chemical entity that bridges fundamental organic synthesis with applied medicinal chemistry. Its synthesis, achievable through robust methods like the Dieckmann condensation, provides access to a scaffold rich in chemical functionality. The distinct reactivity of its ketone, carboxylic acid, and alpha-carbon sites allows for systematic and diverse chemical modifications. For researchers and drug development professionals, this molecule represents a valuable platform for constructing novel chemical libraries, exploring structure-activity relationships, and ultimately, discovering new therapeutic agents.

References

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 1-Benzyl-4-oxocyclohexanecarboxylic acid | 56868-12-3 [sigmaaldrich.com]

- 3. 1-benzyl-4-oxocyclohexanecarboxylic acid | 56868-12-3 [amp.chemicalbook.com]

- 4. 1-Benzyl-4-oxocyclohexanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 8. openmedscience.com [openmedscience.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS 56868-12-3) is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a rigid cyclohexanone core, a carboxylic acid handle for further derivatization, and a benzyl group, provides a unique three-dimensional framework that is attractive for designing novel therapeutic agents. The cyclohexanone moiety can serve as a scaffold for creating constrained analogs of bioactive molecules, while the carboxylic acid group allows for amide coupling or esterification, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of this compound in drug discovery, drawing upon established chemical principles and the biological activities of structurally related molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid is fundamental for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56868-12-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆O₃ | [1][3] |

| Molecular Weight | 232.28 g/mol | [1][2][3] |

| Physical Form | Solid, semi-solid, or liquid | [2] |

| Purity | Typically >95% | [2][3] |

| Storage | Sealed in a dry, room temperature environment | [2] |

| InChI Key | NCNJCLUMOVAEAK-UHFFFAOYSA-N | [2] |

Proposed Synthesis: A Practical Approach

Causality Behind Experimental Choices

The choice of starting material, ethyl 4-oxocyclohexanecarboxylate, is strategic due to its commercial availability and the presence of the key 4-oxocyclohexane core. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated alkylation of the ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the regioselective deprotonation of the ketone at the α-carbon, forming the thermodynamically favored enolate. Benzyl bromide is a reactive electrophile that readily undergoes SN2 reaction with the enolate. Finally, saponification under basic conditions followed by acidic workup will hydrolyze the ester to the desired carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Alkylation of Ethyl 4-oxocyclohexanecarboxylate

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Addition of Ketone: Dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, ethyl 1-benzyl-4-oxocyclohexanecarboxylate, by column chromatography on silica gel.

Step 2: Saponification to 1-Benzyl-4-oxocyclohexanecarboxylic acid

-

Hydrolysis: Dissolve the purified ethyl 1-benzyl-4-oxocyclohexanecarboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Isolation: The product, 1-Benzyl-4-oxocyclohexanecarboxylic acid, should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Proposed two-step synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid.

Potential Applications in Drug Development

The structural motifs present in 1-Benzyl-4-oxocyclohexanecarboxylic acid suggest its potential as a valuable intermediate in the synthesis of various classes of therapeutic agents. While direct biological activity data for this specific compound is limited in the public domain, the applications of its structural analogs provide strong indicators of its potential utility.

As a Scaffold for Anti-inflammatory and Anticancer Agents

Cyclohexanecarboxylic acid derivatives have been investigated for their anti-inflammatory and antiproliferative activities. For instance, certain derivatives have shown the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10.[4] Furthermore, biphenyl carboxylic acids, which share the feature of a carboxylic acid attached to a cyclic core, have been synthesized and evaluated as anticancer agents.[5] The rigid cyclohexanone core of 1-benzyl-4-oxocyclohexanecarboxylic acid could be exploited to design novel inhibitors of enzymes or protein-protein interactions implicated in inflammation and cancer.

Intermediate in the Synthesis of Bioactive Molecules

The carboxylic acid functionality of this molecule makes it an ideal precursor for the synthesis of more complex drug candidates. For example, it can be readily converted to amides, which are prevalent in a wide range of pharmaceuticals. A related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is a key intermediate in the synthesis of potent narcotic analgesics.[6] This highlights the potential of 1-benzyl-4-oxocyclohexanecarboxylic acid to serve as a starting material for the development of novel therapeutics targeting the central nervous system and other disease areas.

Caption: Potential applications of 1-Benzyl-4-oxocyclohexanecarboxylic acid in drug discovery.

Conclusion and Future Directions

1-Benzyl-4-oxocyclohexanecarboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. Its straightforward proposed synthesis and versatile chemical handles make it an attractive starting point for the generation of diverse chemical libraries. Future research should focus on the validation of the proposed synthetic route and the exploration of the biological activities of this compound and its derivatives. Screening against a panel of disease-relevant targets, such as kinases, proteases, and nuclear receptors, could unveil novel therapeutic applications for this intriguing molecule.

References

-

AMERICAN ELEMENTS®. 56868-12-3. Available from: [Link]

-

Paczkowska, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2825. Available from: [Link]

-

PubChem. 4-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1.

- Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. CN102442937A.

-

PubChem. Fatty acids, C8-10, C12-18-alkyl esters. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B.

-

PubChem. 1-Benzylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to the development of new therapeutic agents. Among the myriad of structures, carbocyclic rings offer a versatile platform for the design of compounds with specific conformational constraints and biological activities. This guide provides a comprehensive technical overview of 1-benzyl-4-oxocyclohexanecarboxylic acid, a molecule of significant interest due to its unique structural features that combine a flexible benzyl group with a semi-rigid cyclohexanone-carboxylic acid core. As a Senior Application Scientist, this document aims to synthesize foundational chemical principles with practical, field-proven insights into the molecular architecture and potential applications of this compound, particularly for professionals engaged in the intricate process of drug design and development.

Introduction to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: A Scaffold of Interest

1-Benzyl-4-oxocyclohexanecarboxylic acid, with the Chemical Abstracts Service (CAS) number 56868-12-3, is a disubstituted cyclohexane derivative.[1] Its molecular formula is C14H16O3, and it has a molecular weight of 232.28 g/mol .[1][2] The structure is characterized by a benzyl group and a carboxylic acid moiety attached to the same carbon (C1) of a cyclohexane ring, with a ketone functional group at the C4 position. This unique arrangement of functional groups imparts a combination of rigidity and flexibility, making it an attractive scaffold for medicinal chemistry explorations. The carboxylic acid group provides a handle for forming salts to improve solubility or for derivatization into esters and amides, while the ketone offers a site for further chemical modifications.[3] The benzyl group can engage in hydrophobic and aromatic interactions within biological targets.

Table 1: Physicochemical Properties of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 56868-12-3 | [1] |

| Molecular Formula | C14H16O3 | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| IUPAC Name | 1-benzyl-4-oxocyclohexane-1-carboxylic acid | [2] |

| Appearance | White to off-white solid (typical) | [1] |

Elucidation of the Molecular Structure

The functionality and biological activity of a molecule are intrinsically linked to its three-dimensional structure. For 1-benzyl-4-oxocyclohexanecarboxylic acid, the interplay between the cyclohexane ring conformation and the orientations of the benzyl and carboxyl substituents is critical.

Conformational Analysis

The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. In the case of 1-benzyl-4-oxocyclohexanecarboxylic acid, the bulky benzyl and carboxylic acid groups at the C1 position will have a significant influence on the conformational equilibrium. It is expected that the chair conformation where the substituents can occupy equatorial positions to minimize steric hindrance would be favored. However, the geminal disubstitution at C1 introduces additional steric considerations.

While a specific crystal structure for 1-benzyl-4-oxocyclohexanecarboxylic acid is not publicly available, X-ray crystallography studies of related 4-oxocyclohexanecarboxylic acid derivatives and other substituted cyclohexanones provide valuable insights into the likely bond lengths, angles, and ring conformation.[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and providing details about the chemical environment of the atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene protons, and a series of multiplets for the diastereotopic methylene protons of the cyclohexane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the benzyl and carboxyl groups, the carbonyl carbon of the ketone (typically δ > 200 ppm), and the methylene carbons of the cyclohexane ring. The carboxyl carbon would also have a characteristic chemical shift in the δ 170-180 ppm range.

The IR spectrum of 1-benzyl-4-oxocyclohexanecarboxylic acid would display characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹, and the C=O stretching of the ketone would be observed in a similar region, potentially leading to a broad or overlapping carbonyl absorption.[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-benzyl-4-oxocyclohexanecarboxylic acid, the molecular ion peak [M]+• would be expected at m/z 232. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the benzyl group, and other characteristic cleavages of the cyclohexane ring. While a specific mass spectrum for this compound is not publicly available, analysis of related compounds can provide an expected fragmentation pattern.[9][10][11]

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol for 1-benzyl-4-oxocyclohexanecarboxylic acid is not readily found in the literature. However, its synthesis can be envisioned through established organic chemistry reactions. A plausible synthetic route could involve the benzylation of a 4-oxocyclohexanecarboxylate ester followed by hydrolysis. For instance, the synthesis of the related compound tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate, indicating the commercial availability of suitable starting materials.[12] A general procedure for the synthesis of benzyl-α,β-unsaturated carboxylic esters from the corresponding acids and benzyl bromide has also been reported, showcasing a relevant transformation.[13]

The reactivity of this molecule is governed by its three functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction.

-

Ketone: Can be reduced to an alcohol, undergo nucleophilic addition, or be used in condensation reactions.

-

Benzyl Group: The aromatic ring can undergo electrophilic substitution, although the conditions would need to be carefully controlled to avoid reactions at the other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The 1-benzyl-4-oxocyclohexanecarboxylic acid scaffold holds potential in drug discovery due to the combination of a rigid core and flexible substituents, which can be tailored to interact with specific biological targets. The carboxylic acid group is a common feature in many drugs, as it can participate in hydrogen bonding and salt bridge interactions with protein targets.[3][14]

While there are no specific drugs in the market based on this exact scaffold, derivatives of cyclohexanecarboxylic acid have shown a range of biological activities, including antiproliferative and anti-inflammatory effects.[15] The benzyl group is also a prevalent moiety in many biologically active compounds.[16] The combination of these features in a single molecule makes it a promising starting point for the design of novel inhibitors for various enzymes and receptors.

For instance, this scaffold could be explored for the development of inhibitors for enzymes where a hydrophobic pocket (to accommodate the benzyl group) is adjacent to a positively charged residue (to interact with the carboxylic acid).

Below is a conceptual workflow for utilizing this scaffold in a drug discovery program.

Caption: A conceptual workflow for a scaffold-based drug discovery program.

Conclusion and Future Perspectives

1-Benzyl-4-oxocyclohexanecarboxylic acid represents a structurally intriguing and synthetically accessible scaffold for the development of novel chemical entities with potential therapeutic applications. Its combination of a semi-rigid carbocyclic core with key functional groups for molecular recognition and further chemical modification makes it a valuable building block for medicinal chemists. While detailed experimental data on this specific molecule is sparse in the public domain, this guide has synthesized available information and provided a scientifically grounded perspective on its structure, potential synthesis, and applications. Future research efforts focused on the synthesis and biological evaluation of derivatives based on this scaffold are warranted and could lead to the discovery of novel drug candidates.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Pokhodylo, N., et al. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 30(4), 518-528.

- Grymel, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5489.

-

PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

- National Center for Biotechnology Information. (2014). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters, 5(9), 1015-1019.

-

ResearchGate. (n.d.). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

- PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

- Wiley-VCH. (2018). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

-

Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate.

- Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.

-

ResearchGate. (n.d.). The fragmentation (left) and mass spectra (right) of benzyl.... Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry, 187, 111956.

-

ResearchGate. (n.d.). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Retrieved from [Link]

-

OUCI. (n.d.). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). What is the importance of carboxylic group in the structure of drugs?. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. 1-Benzyl-4-oxocyclohexanecarboxylic acid | 56868-12-3 [sigmaaldrich.com]

- 2. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxyla… [ouci.dntb.gov.ua]

- 11. govinfo.gov [govinfo.gov]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and mechanistic underpinnings for the formation of 1-benzyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles governing its synthesis. We will explore two primary plausible synthetic strategies: the Robinson Annulation and the Dieckmann Condensation, offering detailed mechanistic insights and step-by-step experimental protocols. The discussion is grounded in established organic chemistry principles, supported by authoritative references, and visualized through detailed diagrams to facilitate a deeper understanding of the molecular transformations.

Introduction and Significance

1-Benzyl-4-oxocyclohexanecarboxylic acid[1] is a bifunctional organic molecule featuring a cyclohexanone ring, a carboxylic acid, and a benzyl substituent at the alpha position to the carboxyl group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The cyclohexanone moiety can undergo a variety of transformations, while the carboxylic acid provides a handle for amide bond formation or other derivatizations. The benzyl group can influence the molecule's lipophilicity and steric properties, which is of particular importance in the design of bioactive compounds.

A thorough understanding of the formation mechanism of this and related structures is paramount for optimizing existing synthetic routes and developing novel analogs with tailored properties. This guide will provide the necessary foundational knowledge for researchers to confidently approach the synthesis of this and similar scaffolds.

Plausible Synthetic Pathways and Mechanistic Discussion

The formation of the 1-benzyl-4-oxocyclohexanecarboxylic acid core can be approached through several established carbon-carbon bond-forming strategies. Here, we will delve into two of the most logical and versatile methods: a modified Robinson Annulation approach and a pathway centered around the Dieckmann Condensation.

Pathway A: The Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction in organic chemistry, discovered by Sir Robert Robinson in 1935, that creates a six-membered ring by combining a Michael addition with an aldol condensation.[2][3][4] Typically, this reaction involves the condensation of a ketone with an α,β-unsaturated ketone to form a cyclohexenone.[4] For the synthesis of our target molecule, a modified approach starting with a benzyl-substituted Michael donor is proposed.

2.1.1. Mechanistic Rationale

The overall strategy involves the reaction of a benzyl-substituted β-ketoester (as the Michael donor) with a suitable α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. The subsequent intramolecular aldol condensation and eventual modification of the resulting cyclohexenone will lead to the desired product.

The key steps are as follows:

-

Enolate Formation: A base abstracts an acidic α-proton from the benzyl-substituted β-ketoester to form a resonance-stabilized enolate. This enolate serves as the nucleophile in the subsequent Michael addition.[2][5]

-

Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[3][6]

-

Intramolecular Aldol Condensation: Under the basic reaction conditions, an enolate is formed from the newly introduced ketone, which then attacks the ester carbonyl in an intramolecular fashion to form a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield a cyclohexenone derivative.

-

Subsequent Modifications: The resulting intermediate would require further steps, such as reduction of the double bond and hydrolysis of the ester followed by decarboxylation, to arrive at the final product.

2.1.2. Visualizing the Robinson Annulation Pathway

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS No. 56868-12-3; Molecular Formula: C₁₄H₁₆O₃).[1] As a compound of interest in synthetic chemistry and potentially for drug development scaffolds, rigorous structural confirmation is paramount. This document outlines the detailed theoretical basis and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide establishes the expected spectral characteristics derived from first principles and spectral correlation data. It is intended for researchers and quality control professionals requiring a robust analytical protocol for structural verification and purity assessment.

Introduction and Molecular Structure

1-Benzyl-4-oxocyclohexanecarboxylic acid is a bifunctional molecule containing a carboxylic acid, a ketone, a substituted cyclohexane ring, and a benzyl group. This unique combination of moieties presents a distinct spectroscopic fingerprint. The structural integrity of each component must be verified to ensure the compound's identity and purity, which is a critical step in any research or development pipeline. The inherent chirality at the C1 position and the conformational dynamics of the cyclohexane ring add layers of complexity that can be effectively probed using the techniques described herein.

The primary objective of this guide is to provide a self-validating system of analysis. By predicting the spectral output and then comparing it against experimentally acquired data, a scientist can achieve a high degree of confidence in their material.

Figure 1: Molecular Structure of 1-Benzyl-4-oxocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Benzyl-4-oxocyclohexanecarboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Recommended Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-defined residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width from 0 to 220 ppm.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (>1024) are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Predicted ¹H NMR Spectral Data

The structure suggests 6 distinct proton environments. The causality for these predictions lies in the electronic environment and proximity to electron-withdrawing groups (carbonyl, carboxyl) and the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water.[2] |

| ~7.20 - 7.40 | Multiplet | 5H | C₆H ₅- | Protons on the monosubstituted benzene ring typically appear in this region. |

| ~2.90 | Singlet | 2H | -CH ₂-Ph | The benzylic protons are adjacent to the aromatic ring and the quaternary C1, appearing as a singlet. |

| ~2.20 - 2.60 | Multiplet | 4H | -CH ₂-CO-CH ₂- | Protons on C3 and C5 are alpha to the ketone carbonyl group, leading to deshielding. They are expected to be complex multiplets due to coupling with protons on C2 and C6. |

| ~1.90 - 2.10 | Multiplet | 4H | -CH ₂-C(Bn)(COOH)-CH ₂- | Protons on C2 and C6 are adjacent to the substituted C1 and couple with the protons on C3 and C5, resulting in complex multiplets. |

Predicted ¹³C NMR Spectral Data

The molecule has 11 unique carbon environments (some aromatic carbons may overlap). Chemical shifts are predicted based on standard correlation tables and the inductive effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~210 | C4 | The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[2] |

| ~175-180 | C8 (COOH) | The carboxylic acid carbonyl carbon is also significantly deshielded, but typically appears upfield from a ketone.[2] |

| ~137 | C9 (Aryl C-ipso) | The quaternary carbon of the benzene ring attached to the benzylic methylene group. |

| ~130 | C10/C14 (Aryl C-ortho) | Aromatic CH carbons ortho to the substituent. |

| ~128 | C11/C13 (Aryl C-meta) | Aromatic CH carbons meta to the substituent. |

| ~127 | C12 (Aryl C-para) | Aromatic CH carbon para to the substituent. |

| ~50-55 | C1 | The quaternary carbon of the cyclohexane ring, substituted with two electron-withdrawing groups. |

| ~45 | C7 (CH₂-Ph) | The benzylic carbon. |

| ~38 | C3 / C5 | Carbons alpha to the ketone carbonyl. |

| ~30 | C2 / C6 | Carbons beta to the ketone carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid and ketone groups.

Recommended Experimental Protocol: IR

-

Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g., acetone), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the mid-IR range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal or salt plate immediately before the sample spectrum and perform an automatic background subtraction.

-

Predicted IR Absorption Bands

The presence of hydrogen bonding in the carboxylic acid dimer is the primary causal factor for the extremely broad O-H absorption, a hallmark of this functional group.

| Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibration Type | Functional Group |

| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid (dimer)[2] |

| ~3030 | Medium, Sharp | C-H stretch (sp²) | Aromatic Ring |

| 2850 - 2960 | Medium, Sharp | C-H stretch (sp³) | Cyclohexane & Benzyl CH₂ |

| ~1710 | Strong, Sharp | C=O stretch | Ketone & Carboxylic Acid Dimer[2] |

| ~1600, ~1495, ~1450 | Medium to Weak, Sharp | C=C stretch | Aromatic Ring |

| 1210 - 1320 | Strong | C-O stretch | Carboxylic Acid |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Note: The two C=O stretches (ketone and acid) may overlap significantly to form a single, intense, possibly broadened peak around 1710 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Recommended Experimental Protocol: MS

-

Ionization Technique: Electrospray Ionization (ESI) is highly suitable for this polar, acidic molecule. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be tested.

-

Sample Introduction: Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and infuse it directly or via Liquid Chromatography (LC).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

-

Data Acquisition:

-

Acquire data over a mass-to-charge (m/z) range of 50-500 Da.

-

For fragmentation studies (MS/MS), select the molecular ion peak as the precursor and apply collision-induced dissociation (CID).

-

Predicted Mass Spectrometry Data

The molecular weight of C₁₄H₁₆O₃ is 232.28 g/mol . The predicted fragmentation is based on the stability of the benzyl cation and neutral losses common to carboxylic acids.

| Predicted m/z | Ion Formula | Rationale |

| 233.1172 | [C₁₄H₁₇O₃]⁺ | [M+H]⁺ : Protonated molecular ion (Positive ESI mode). |

| 255.0991 | [C₁₄H₁₆O₃Na]⁺ | [M+Na]⁺ : Sodium adduct, common in ESI (Positive mode). |

| 231.1027 | [C₁₄H₁₅O₃]⁻ | [M-H]⁻ : Deprotonated molecular ion (Negative ESI mode). |

| 187.1077 | [C₁₃H₁₅O]⁺ | [M-COOH]⁺ : Loss of the carboxyl group as a radical (45 Da). |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion : Cleavage of the benzyl group, a very stable and common fragment. |

Integrated Analytical Workflow

A robust analysis relies on the convergence of data from multiple techniques. The workflow below illustrates a logical progression from sample receipt to final structural confirmation.

Figure 2: Recommended workflow for spectroscopic analysis.

Conclusion

The structural elucidation of 1-Benzyl-4-oxocyclohexanecarboxylic acid is straightforward when a systematic, multi-technique spectroscopic approach is employed. This guide provides the foundational protocols and predicted spectral data necessary for researchers to confidently acquire and interpret their own experimental results. By comparing acquired data to these theoretically derived values for chemical shifts, absorption frequencies, and mass-to-charge ratios, one can achieve unambiguous confirmation of the molecular structure, ensuring the quality and integrity of the material for its intended application.

References

- (Referenced internally for general principles, no direct d

- (Referenced internally for rel

- (Referenced internally for rel

-

PubChemLite. 2-benzyl-4-oxo-cyclohexanecarboxylic acid (C14H16O3). Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

- (Duplic

- (Referenced internally for general MS principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general MS principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general principles, not cited)

- (Referenced internally for general principles, not cited)

-

University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

Sources

1-Benzyl-4-oxocyclohexanecarboxylic acid 1H NMR and 13C NMR spectra

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Benzyl-4-oxocyclohexanecarboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-benzyl-4-oxocyclohexanecarboxylic acid. As Senior Application Scientists, we move beyond simple data reporting to explain the causal relationships between the molecule's intricate three-dimensional structure and its spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and data validation for complex small molecules.

Introduction: The Structural Landscape

1-Benzyl-4-oxocyclohexanecarboxylic acid is a molecule of significant synthetic interest, featuring a unique combination of functional groups: a benzyl moiety, a cyclohexanone ring, and a carboxylic acid. This trifecta of functionalities creates a complex electronic environment, making NMR spectroscopy the ideal tool for unambiguous structural elucidation. The cyclohexanone ring introduces conformational rigidity, while the quaternary carbon atom (C1) serves as a key stereochemical anchor, influencing the magnetic environments of adjacent protons. Understanding these interactions is paramount for confirming chemical identity and purity.

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by empirical data from analogous structures.

Caption: Molecular structure of 1-benzyl-4-oxocyclohexanecarboxylic acid.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The chemical shift of each proton is dictated by its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

Predicted ¹H Chemical Shifts and Assignments

| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Rationale & Key Insights |

| Carboxylic Acid | H-acid | 10.0 - 13.0 | Broad Singlet (br s) | This proton is highly deshielded due to its attachment to an electronegative oxygen and its participation in hydrogen bonding. Its signal is often broad and its chemical shift is highly dependent on solvent and concentration.[1][2][3] A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.[1] |

| Aromatic | H-9, H-10, H-11, H-12, H-13 | 7.20 - 7.40 | Multiplet (m) | These protons are deshielded by the anisotropic effect of the benzene ring's π-electron system, causing them to resonate significantly downfield.[4] |

| Benzylic | H-7 | ~ 2.8 - 3.2 | Singlet (s) or AB Quartet | These protons are adjacent to the electron-withdrawing phenyl ring, placing them in the benzylic region.[5][6] Due to the chiral center at C1, these two protons are diastereotopic and could appear as a complex multiplet (an AB quartet), although they often appear as a singlet if the chiral influence is minimal.[7] |

| Cyclohexane (α to C=O) | H-3, H-5 | ~ 2.2 - 2.6 | Multiplet (m) | Protons alpha to a carbonyl group are deshielded due to the inductive effect of the carbonyl oxygen.[1][3] Complex splitting is expected due to coupling with adjacent methylene protons. |

| Cyclohexane (β to C=O) | H-2, H-6 | ~ 1.8 - 2.2 | Multiplet (m) | These protons are further from the deshielding influence of the carbonyl and carboxyl groups, thus appearing further upfield compared to H-3 and H-5. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Predicted ¹³C Chemical Shifts and Assignments

| Carbon(s) | Label | Predicted δ (ppm) | Rationale & Key Insights |

| Ketone Carbonyl | C-4 | 208 - 215 | The sp² hybridized carbonyl carbon of the ketone is highly deshielded and appears furthest downfield.[8][9] |

| Carboxylic Acid Carbonyl | C-14 | 175 - 182 | This carbonyl carbon is less deshielded than a ketone's due to the resonance contribution from the adjacent hydroxyl oxygen's lone pair, which increases its electron density.[1][8][10] |

| Aromatic (ipso) | C-8 | 135 - 140 | The ipso-carbon, directly attached to the benzyl group, has a distinct chemical shift from the other aromatic carbons. |

| Aromatic (ortho, meta, para) | C-9, C-10, C-11, C-12, C-13 | 126 - 130 | These carbons resonate in the typical aromatic region.[8] |

| Quaternary | C-1 | 45 - 55 | The chemical shift of this quaternary carbon is influenced by the attached benzyl and carboxylic acid groups. |

| Benzylic | C-7 | 40 - 48 | This carbon is attached to the phenyl ring, resulting in a downfield shift compared to a simple alkane. |

| Cyclohexane (α to C=O) | C-3, C-5 | 38 - 45 | These carbons are deshielded by the adjacent ketone carbonyl group.[11][12] |

| Cyclohexane (β to C=O) | C-2, C-6 | 28 - 35 | These carbons are more shielded, appearing upfield relative to the alpha carbons. |

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. This protocol outlines a robust workflow designed to minimize artifacts and ensure data integrity.

Sample Preparation

-

Mass Determination: Accurately weigh 10-20 mg of 1-benzyl-4-oxocyclohexanecarboxylic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[13][14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[2][15]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13][16][17] Gently agitate or vortex to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[16]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[13] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a short pulse delay and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.[13][14]

Conclusion: Synthesizing the Data

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for 1-benzyl-4-oxocyclohexanecarboxylic acid. The predicted chemical shifts and coupling patterns are logically derived from the interplay of inductive effects, magnetic anisotropy, and conformational factors inherent to the molecule's structure. By adhering to the rigorous experimental protocols outlined, researchers can generate high-fidelity data, ensuring the confident identification and characterization of this and other complex organic molecules. This guide serves as a testament to the power of NMR spectroscopy when its principles are applied with scientific rigor and experiential insight.

Caption: Key factors influencing NMR chemical shifts.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Scribd. NMR Sample Prep. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

-

Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]

-

Martin, R. B. (1979). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Physical Chemistry, 83(17), 2404-2408. [Link]

-

SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. [Link]

-

Tolstoy, P. M., et al. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 126(16), 5621-5634. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chegg. Solved Please help interpret the results for the same. [Link]

-

Chegg. Solved 'H NMR Common Name: Cyclohexanecarboxylic acid IUPAC. [Link]

-

BMRB. bmse000405 Cyclohexanone at BMRB. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

-

YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

-

ACS Publications. 1-Hetera-4-cyclohexanone system. Proton and carbon-13 magnetic resonance, transannular effects, and conformational analysis. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

NIH National Library of Medicine. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. spectrabase.com [spectrabase.com]

- 12. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organomation.com [organomation.com]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

Theoretical properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid

An In-depth Technical Guide to the Theoretical Properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid

Abstract: This whitepaper provides a detailed examination of the theoretical properties of 1-benzyl-4-oxocyclohexanecarboxylic acid, a molecule with significant potential as a scaffold in medicinal chemistry and a building block in organic synthesis. We will explore its fundamental structural characteristics, including stereochemistry and conformational analysis, which dictate its three-dimensional shape and reactivity. This guide synthesizes core chemical principles to offer predictive insights into the molecule's spectroscopic signatures, electronic properties, and reactivity, providing a robust theoretical foundation for professionals in drug discovery and development.

Introduction and Significance

1-Benzyl-4-oxocyclohexanecarboxylic acid is a unique bifunctional molecule featuring a rigid cyclohexane core. The C1 position is quaternary, substituted with both a benzyl group and a carboxylic acid, while the C4 position contains a ketone. This specific arrangement of functional groups—a hydrophobic aromatic moiety, an acidic group capable of hydrogen bonding, and a reactive carbonyl—makes it a compelling scaffold. Its structural rigidity, combined with multiple points for chemical derivatization, allows for the precise spatial orientation of pharmacophoric features, a critical aspect in rational drug design. Understanding its intrinsic theoretical properties is paramount to exploiting its full potential in creating novel chemical entities.

Molecular Structure and Stereochemical Landscape

The foundation of the molecule's properties lies in its three-dimensional structure. A comprehensive analysis must consider its basic chemical properties, chirality, and conformational dynamics.

Core Chemical Properties

A summary of the fundamental properties of 1-benzyl-4-oxocyclohexanecarboxylic acid is presented below.

| Property | Value | Reference(s) |

| CAS Number | 56868-12-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆O₃ | [2] |

| Molecular Weight | 232.28 g/mol | |

| Physical Form | Solid, Semi-solid, or Liquid | |

| InChIKey | NCNJCLUMOVAEAK-UHFFFAOYSA-N |

Chirality: The Stereocenter at C1

The carbon atom at position 1 (C1) is bonded to four distinct groups:

-

The benzyl group (-CH₂Ph)

-

The carboxylic acid group (-COOH)

-

The C2 carbon of the cyclohexane ring

-

The C6 carbon of the cyclohexane ring

Consequently, C1 is a chiral center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-benzyl-4-oxocyclohexanecarboxylic acid and (S)-1-benzyl-4-oxocyclohexanecarboxylic acid. This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Conformational Analysis: The Dominance of the Chair Conformation

The cyclohexane ring is not planar; it adopts several conformations to relieve angle and torsional strain. The chair conformation is overwhelmingly the most stable, with other forms like the twist-boat being at least 5 kcal/mol higher in energy.[4]

For a substituted cyclohexane, the key theoretical consideration is the placement of substituents in either axial or equatorial positions.[5][6] These two arrangements are interconvertible via a process known as a "ring flip."[5]

-

Axial Position: Bonds are parallel to the principal C3 axis of the ring.

-

Equatorial Position: Bonds point outwards from the "equator" of the ring.

The critical principle governing stability is that bulkier substituents preferentially occupy the equatorial position .[4][6][7] This minimizes destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[6][7]

For 1-benzyl-4-oxocyclohexanecarboxylic acid, both the benzyl and carboxylic acid groups are at C1. The benzyl group is significantly bulkier than the carboxylic acid group. Therefore, the conformational equilibrium will overwhelmingly favor the chair conformer where the large benzyl group is in the equatorial position. The smaller carboxylic acid group would consequently be in the axial position in this most stable arrangement.

Caption: Conformational equilibrium of 1-benzyl-4-oxocyclohexanecarboxylic acid.

Predicted Spectroscopic Signatures

Theoretical properties can be used to predict the outcomes of common spectroscopic analyses used for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

~3300-2500 cm⁻¹ (broad): A very broad O-H stretching vibration from the carboxylic acid, indicative of hydrogen bonding.

-

~1715 cm⁻¹ (strong): A C=O stretching vibration from the ketone.

-

~1700 cm⁻¹ (strong): A C=O stretching vibration from the carboxylic acid dimer.

-

~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching from the benzyl group.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the cyclohexane and methylene groups.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

δ 10-12 ppm (singlet, broad): The acidic proton of the carboxylic acid.

-

δ 7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted benzene ring.

-

δ ~2.5-3.0 ppm (singlet or AB quartet, 2H): The benzylic methylene (-CH₂-) protons.

-

δ ~1.8-2.5 ppm (multiplets, 8H): The protons on the cyclohexane ring, which would exhibit complex splitting patterns due to the fixed chair conformation and axial/equatorial environments.

¹³C NMR:

-

δ >200 ppm: Carbonyl carbon of the ketone.

-

δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~135-140 ppm (quaternary) and δ ~127-130 ppm (CH): Carbons of the aromatic ring.

-

δ ~40-50 ppm: Aliphatic carbons of the cyclohexane ring and the benzylic methylene carbon. The quaternary C1 would also be in this region.

Reactivity and Electronic Landscape

The molecule's functionality provides several sites for chemical modification, a key attribute for its use in constructing compound libraries.

Caption: Key reactive sites on the molecular scaffold.

-

The Ketone: The electrophilic carbonyl carbon at C4 is a prime target for nucleophiles. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or reacted with Grignard reagents to introduce further carbon-based substituents.

-

The Carboxylic Acid: This group is the most acidic site and can be deprotonated to form a carboxylate salt. The carbonyl carbon is susceptible to nucleophilic acyl substitution, enabling the straightforward synthesis of esters and amides. This provides a reliable handle for attaching the scaffold to other molecular fragments.

-

The Benzyl Group: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the conditions must be chosen carefully to avoid side reactions. The benzylic protons are susceptible to radical reactions.

Synthetic Accessibility

The synthesis of such a molecule is feasible through established organic chemistry reactions. A common strategy would involve the alkylation of a pre-formed 4-oxocyclohexanecarboxylic ester.

A Plausible Synthetic Workflow:

-

Enolate Formation: Start with a commercially available precursor like ethyl 4-oxocyclohexanecarboxylate. Treat with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature to selectively deprotonate the alpha-carbon (C1), forming a stable enolate.

-

Alkylation: Introduce benzyl bromide to the enolate solution. The enolate acts as a nucleophile, attacking the benzyl bromide in an Sₙ2 reaction to form the C-C bond at the C1 position.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, typically using aqueous acid or base followed by an acidic workup.

Conclusion and Future Outlook

1-Benzyl-4-oxocyclohexanecarboxylic acid presents a theoretically sound and synthetically accessible scaffold for drug discovery. Its rigid cyclohexane core, combined with the stereochemically defined placement of its hydrophobic, hydrogen-bonding, and reactive functional groups, provides an excellent platform for designing targeted molecules. The conformational preference for placing the bulky benzyl group in the equatorial position ensures a predictable three-dimensional structure, which is invaluable for computational modeling and docking studies. Future work should focus on the enantioselective synthesis of the R and S forms to fully explore their differential biological activities and unlock the full potential of this versatile molecular architecture.

References

- Purdue University, Department of Chemistry. (n.d.). Conformational analysis of cyclohexanes. Chemistry LibreTexts.

- Ashenhurst, J. (2014, June 27).

- Soderberg, T. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. KPU Pressbooks.

- Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College.

- University of California, Davis. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

- Sigma-Aldrich. (n.d.). 1-Benzyl-4-oxocyclohexanecarboxylic acid. Product Page for AMBH303C6537.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- American Chemical Society. (n.d.). New Compounds. Derivatives of Cyclohexanecarboxylic Acid. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). 1-Benzyl-4-oxocyclohexanecarboxylic acid. Product Page for 56868-12-3.

- ChemicalBook. (n.d.). 1-benzyl-4-oxocyclohexanecarboxylic acid CAS#: 56868-12-3.

- Key Organics. (n.d.). 1-Benzyl-4-oxocyclohexanecarboxylic acid. Product Page for 56868-12-3.

- ChemicalBook. (n.d.). 1-benzyl-4-oxocyclohexanecarboxylic acid | 56868-12-3.

- Chemsrc. (n.d.). 4-Oxocyclohexanecarboxylic acid | CAS#:874-61-3.

- Crysdot LLC. (n.d.). 1-Benzyl-4-oxocyclohexanecarboxylic acid. Product Page for CD12060197.

- Green Chemistry. (2017).

- National Center for Biotechnology Information. (n.d.). 4-Oxocyclohexanecarboxylic acid. PubChem Compound Summary for CID 192730.

- Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's C. M. College.

- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?.

- Organic Syntheses. (n.d.).

- ResearchGate. (2025, August 7).

- American Elements. (n.d.). Carboxylic Acids.

- National Center for Biotechnology Information. (n.d.). Benzyl (4-oxocyclohexyl)carbamate. PubChem Compound Summary for CID 14615292.

- Google Patents. (n.d.).

- OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.

- PubMed. (2014, May 22).

- Arkat USA. (2001).

- Google Patents. (n.d.). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

Sources